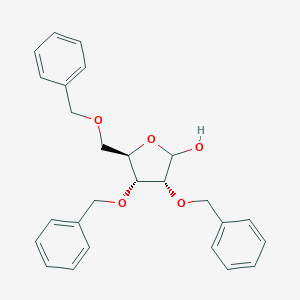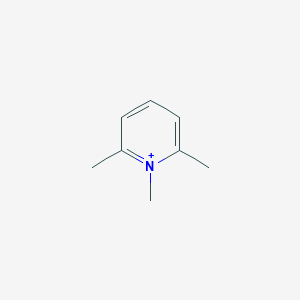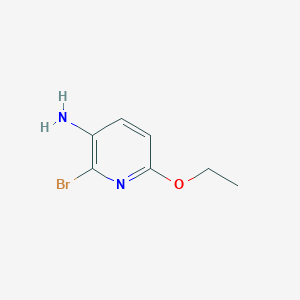
2,3,5-Tri-O-benzyl-D-ribofuranose
Descripción general
Descripción
2,3,5-Tri-O-benzyl-D-ribofuranose is a ribose-derived compound used in nucleoside synthesis . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose involves several steps. One method involves the reaction of the Grignard reagent with 2,3,5-ri-O-benzyl-β-D-ribofuranose, followed by ring closure and removal of the tetrahydropyranyl ether group . Another method involves the conversion of the β-anomer into 1,2,3-triazole derivatives by reaction with benzyl azide .Molecular Structure Analysis
The molecular formula of 2,3,5-Tri-O-benzyl-D-ribofuranose is C26H28O5 . The molecule contains a total of 62 bonds, including 34 non-H bonds, 18 multiple bonds, 10 rotatable bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 hydroxyl group, 4 ethers (aliphatic), and 1 Oxolane .Chemical Reactions Analysis
The β-anomer of 2,3,5-Tri-O-benzyl-D-ribofuranose has been converted into 1,2,3-triazole derivatives by reaction with benzyl azide .Physical And Chemical Properties Analysis
2,3,5-Tri-O-benzyl-D-ribofuranose is a white powder . It has an optical rotation of 63.0 ± 4.0? (C=4 in DCM), a melting point of 48.0-55.0?C, and an assay (HPLC) of ≥97.5% . It is sparingly soluble in water (0.26 g/L at 25°C) .Aplicaciones Científicas De Investigación
Organic Synthesis
This compound is utilized in the synthesis of complex molecules. For example, it’s involved in the preparation of 4-deazaformycin A , which is a significant step in the synthesis of certain pharmaceuticals .
Pharmaceutical Intermediates
It serves as an intermediate in pharmaceutical manufacturing. Specifically, it’s used in the production of benzoylthiophenes , which are allosteric enhancers at the A1 adenosine receptor .
Nucleoside Synthesis
The compound is also used in nucleoside synthesis, which is crucial for creating DNA and RNA components .
Glycoside Synthesis
It acts as a precursor in glycoside synthesis, involving an oxotitanium group, with magnesium as an activating agent for o-glycosylation .
Mecanismo De Acción
Target of Action
The primary target of 2,3,5-Tri-O-benzyl-D-ribofuranose is the chitin synthase (CHS) enzyme . This enzyme plays a crucial role in the synthesis of chitin, a key component of the cell walls of fungi .
Mode of Action
2,3,5-Tri-O-benzyl-D-ribofuranose acts as an inhibitor of the chitin synthase enzyme . By binding to this enzyme, it prevents the normal synthesis of chitin, thereby disrupting the structural integrity of the fungal cell wall .
Biochemical Pathways
The inhibition of chitin synthase by 2,3,5-Tri-O-benzyl-D-ribofuranose affects the chitin biosynthesis pathway . This disruption leads to a decrease in chitin production, which in turn weakens the cell wall of the fungus and inhibits its growth .
Result of Action
The inhibition of chitin synthase by 2,3,5-Tri-O-benzyl-D-ribofuranose results in antifungal activity . Specifically, it has been shown to inhibit the growth of the fungus Botrytis cinerea .
Action Environment
The action, efficacy, and stability of 2,3,5-Tri-O-benzyl-D-ribofuranose can be influenced by various environmental factors. For instance, its solubility and therefore its bioavailability and efficacy can be affected by the pH and temperature of the environment . Additionally, its stability could be impacted by exposure to light, heat, and moisture .
Safety and Hazards
2,3,5-Tri-O-benzyl-D-ribofuranose is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Propiedades
IUPAC Name |
(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25-,26?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQUAXSCBJPECG-NITSXXPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449039 | |
| Record name | 2,3,5-Tri-O-benzyl-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Tri-O-benzyl-D-ribofuranose | |
CAS RN |
54623-25-5 | |
| Record name | 2,3,5-Tri-O-benzyl-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2,3,5-Tri-O-benzyl-D-ribofuranose in organic synthesis?
A1: This compound serves as a versatile precursor in the synthesis of C-nucleosides [, , , , , ] and various ribofuranosides [, , , , , ]. These molecules are of significant interest due to their potential antiviral and anticancer activities.
Q2: Can you elaborate on the synthesis of β-D-ribofuranosides using this compound?
A2: Several methods have been developed for the stereoselective synthesis of β-D-ribofuranosides from 2,3,5-tri-O-benzyl-D-ribofuranose:
- [Catecholato(2−)-O,O′]oxotitanium/Trifluoromethanesulfonic Anhydride: This approach utilizes the combination of these reagents and trimethylsilylated nucleophiles to provide β-D-ribofuranosides in high yields [].
- Silver Salts and Lawesson’s Reagent or Diphenyltin Sulfide: This catalytic system, employing either Lawesson’s reagent ([2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]) or diphenyltin sulfide (Ph2Sn=S), facilitates the efficient coupling of 2,3,5-tri-O-benzyl-D-ribofuranose with alcohols to produce β-D-ribofuranosides under mild conditions [, ].
- Trityl Salt Catalysis: In the presence of catalytic amounts of trityl salts, 2,3,5-tri-O-benzyl-D-ribofuranose reacts smoothly with alcohols to afford β-ribofuranosides in high yields with excellent stereoselectivity [].
Q3: What about the synthesis of α-D-ribofuranosides? Is stereoselective synthesis possible?
A3: Yes, achieving α-D-ribofuranoside selectivity is possible through different strategies:
- Lithium Perchlorate as an Additive: The addition of lithium perchlorate during glycosylation reactions, especially when using silver salts as catalysts and 2,3,5-tri-O-benzyl-1-O-iodoacetyl-D-ribofuranose as a starting material, promotes the formation of α-D-ribofuranosides in high yields [].
- Lithium Bis[(trifluoromethyl)sulfonyl]imide Influence: This lithium salt exhibits a significant effect on the stereochemical outcome, favoring the formation of α-D-ribofuranosides when reacting 2,3,5-tri-O-benzyl-D-ribofuranose with alcohols [].
Q4: Can 2,3,5-tri-O-benzyl-D-ribofuranose be used to synthesize C-nucleosides other than pyrazole derivatives?
A4: Absolutely. Research demonstrates its successful utilization in synthesizing C-nucleosides incorporating various aromatic heterocycles as base moieties []. For instance, coupling it with magnesium, cadmium, or zinc salts of these heterocycles leads to the stereoselective formation of the corresponding β-C-nucleosides.
Q5: Has 2,3,5-tri-O-benzyl-D-ribofuranose been used in the synthesis of any other interesting carbohydrate derivatives?
A5: Yes, besides C-nucleosides and ribofuranosides, this compound has been employed in the synthesis of chiral dienones. For example, aldol reaction of 2,3,5-tri-O-benzyl-D-ribofuranose with acetone under basic conditions provides a (3E,5Z,7S)-octa-3,5-dien-2-one derivative [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2-Aminophenyl)amino]acetonitrile](/img/structure/B189549.png)








